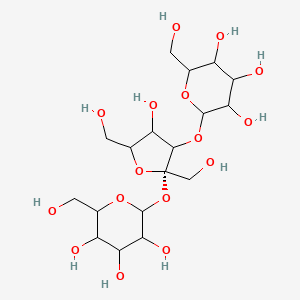
(+)-Melezitose;D-Melezitose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Melezitose can be achieved through enzymatic methods, where specific enzymes catalyze the formation of the trisaccharide from its monosaccharide components. This method is preferred due to its specificity and efficiency.
Industrial Production Methods
Industrial production of (+)-Melezitose typically involves the extraction from natural sources such as tree sap or honeydew. The extraction process includes filtration, purification, and crystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Melezitose undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various acids and bases can catalyze substitution reactions.
Major Products
The major products formed from these reactions include different derivatives of (+)-Melezitose, such as oxidized or reduced forms, which can be used in further chemical synthesis or research applications.
Aplicaciones Científicas De Investigación
(+)-Melezitose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in the metabolism of certain insects and plants.
Medicine: Investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the production of bio-based materials and as a sweetener in food products.
Mecanismo De Acción
The mechanism by which (+)-Melezitose exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes that break down carbohydrates, leading to the production of glucose and fructose, which are then utilized in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose.
Raffinose: A trisaccharide similar to (+)-Melezitose but composed of galactose, glucose, and fructose.
Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.
Uniqueness
(+)-Melezitose is unique due to its specific structure and the presence of two glucose units linked to a fructose unit. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H32O16 |
|---|---|
Peso molecular |
504.4 g/mol |
Nombre IUPAC |
2-[(2S)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18-/m0/s1 |
Clave InChI |
QWIZNVHXZXRPDR-DXCGAROWSA-N |
SMILES isomérico |
C(C1C(C(C(C(O1)OC2C(C(O[C@@]2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


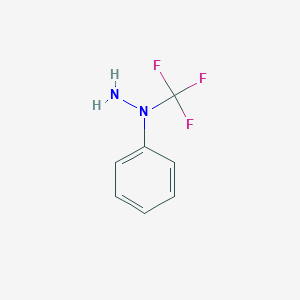
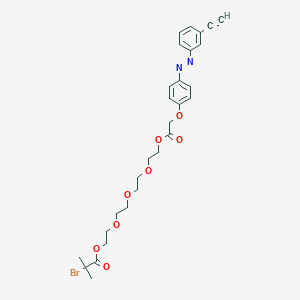
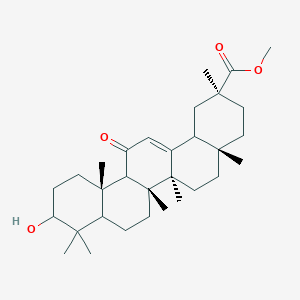
![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)


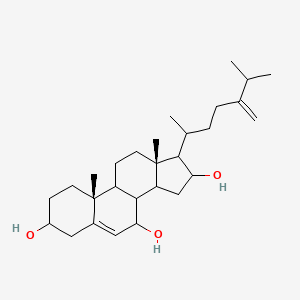
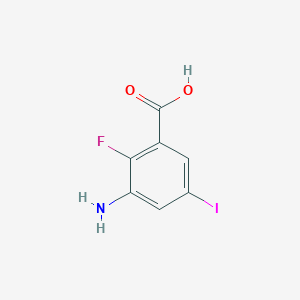
![2-(Benzylamino)cyclohexan-1-ol;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14789511.png)
![Benzofuro[4,3,2-efg]-2-benzazocin-6-ol, 1,2,3,4,6,7,7a,11c-octahydro-9-methoxy-2-methyl-, hydrobromide](/img/structure/B14789519.png)
![2H-Isoindole-2-acetamide, 1,3-dihydro-1,3-dioxo-N-[1-(2-phenylethyl)-4-piperidinyl]-](/img/structure/B14789523.png)


